Cas no 1226440-37-4 (2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole)

2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole structure
1226440-37-4 structure
Product Name:2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
CAS No:1226440-37-4
MF:C22H17ClN2S
MW:376.901782751083
CID:5445494
PubChem ID:49672442
Update Time:2025-07-22

2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • F2964-3203
    • 2-benzylsulfanyl-1-(4-chlorophenyl)-5-phenylimidazole
    • AKOS024477991
    • 1226440-37-4
    • 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
    • 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
    • 1-(4-Chlorophenyl)-5-phenyl-2-[(phenylmethyl)thio]-1H-imidazole
    • Inchi: 1S/C22H17ClN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2
    • InChI Key: TXEPBPNDRTVGFP-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2)N(C2=CC=C(Cl)C=C2)C(C2=CC=CC=C2)=CN=1

Computed Properties

  • Exact Mass: 376.0800974g/mol
  • Monoisotopic Mass: 376.0800974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 579.5±60.0 °C(Predicted)
  • pka: 2.74±0.60(Predicted)

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2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole Related Literature

Additional information on 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

Introduction to 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (CAS No. 1226440-37-4)

2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1226440-37-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of multiple aromatic rings and functional groups, including a benzylsulfanyl moiety and a 4-chlorophenyl substituent, contributes to its unique chemical properties and potential therapeutic applications.

The imidazole ring itself is a nitrogen-containing heterocycle that plays a crucial role in the structure and function of numerous natural products and bioactive molecules. Imidazoles are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable scaffolds for drug discovery. In particular, 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole exhibits a distinct structural configuration that may confer specific binding affinities and selectivity towards certain biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of this compound more deeply. Studies have suggested that the combination of the benzylsulfanyl group and the 4-chlorophenyl ring may enhance the compound's solubility and bioavailability, critical factors for its efficacy as a pharmaceutical agent. Furthermore, the electronic properties of these substituents could influence the compound's interaction with biological targets, potentially modulating enzyme activity or receptor binding.

One of the most promising areas of research involving 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole is its potential application in oncology. Imidazole derivatives have been extensively studied for their antitumor properties, and modifications in their structure can lead to significant changes in their biological activity. The specific arrangement of functional groups in this compound may enable it to inhibit key enzymes involved in cancer cell proliferation or induce apoptosis. Preliminary in vitro studies have shown encouraging results, indicating that this derivative may possess cytotoxic effects against certain cancer cell lines.

In addition to oncology, this compound has also shown promise in other therapeutic domains. Its structural features suggest potential applications in anti-inflammatory and antimicrobial therapies. The benzylsulfanyl group is known to exhibit inhibitory effects on various inflammatory pathways, while the imidazole core can interact with bacterial enzymes, disrupting essential metabolic processes. These properties make 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole a versatile candidate for further development into novel therapeutic agents.

The synthesis of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently. These synthetic strategies not only enhance yield but also improve the purity of the final product, which is essential for subsequent pharmacological evaluation.

As research continues to evolve, new techniques in high-throughput screening and structure-based drug design are being leveraged to optimize the pharmacological profile of this compound. By integrating experimental data with computational predictions, scientists can identify structural modifications that enhance potency, selectivity, and pharmacokinetic properties. This iterative approach is crucial for translating promising candidates like 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole into viable drug candidates.

The role of CAS No. 1226440-37-4 in this context is not only as a unique identifier but also as a reference point for further chemical exploration. The detailed documentation associated with this CAS number provides researchers with essential information about the compound's physical and chemical properties, safety data, and regulatory status. This information is critical for designing experiments safely and ensuring compliance with regulatory requirements throughout the drug development process.

In conclusion,2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole represents a fascinating subject of study in medicinal chemistry. Its unique structural features and demonstrated biological activity position it as a valuable candidate for further exploration in therapeutic development. As research progresses, advancements in synthetic methodologies and computational tools will continue to refine our understanding of this compound's potential applications, paving the way for innovative treatments across multiple disease areas.

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